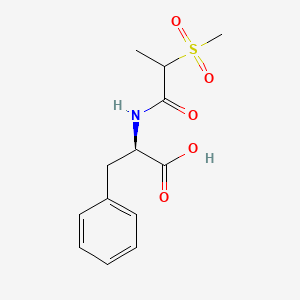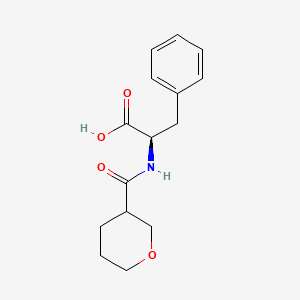
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid, also known as MSPP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in treating various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. This compound selectively inhibits the activity of COX-2, which is induced in response to inflammation and is overexpressed in many types of cancer cells. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for suppressing tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding and renal toxicity. Another advantage is its potential to inhibit the growth of cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease, which are associated with inflammation. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid involves the reaction of 2-methylsulfonylpropanoic acid with N-phenylglycine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 130-132°C.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer and inflammation. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical studies. This compound has also been investigated for its potential to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9(20(2,18)19)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t9?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJHXBGMEKNAIE-HCCKASOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)


![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
